molecular formula C5H10O3 B591815 (R)-(1,4-Dioxan-2-yl)methanol CAS No. 406913-88-0

(R)-(1,4-Dioxan-2-yl)methanol

Cat. No.: B591815
CAS No.: 406913-88-0
M. Wt: 118.132
InChI Key: CMEPUAROFJSGJN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(1,4-Dioxan-2-yl)methanol is an organic compound that features a dioxane ring with a methanol group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,4-Dioxan-2-yl)methanol typically involves the reaction of 1,4-dioxane with formaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of ®-(1,4-Dioxan-2-yl)methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as acidic or basic catalysts can enhance the reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: ®-(1,4-Dioxan-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl group in ®-(1,4-Dioxan-2-yl)methanol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols, hydrocarbons.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

®-(1,4-Dioxan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-(1,4-Dioxan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dioxane ring can also interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

    1,4-Dioxane: A simpler analog without the methanol group.

    Methanol: A simpler alcohol without the dioxane ring.

    Ethylene Glycol: Contains two hydroxyl groups but lacks the dioxane ring.

Uniqueness: ®-(1,4-Dioxan-2-yl)methanol is unique due to the presence of both the dioxane ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPUAROFJSGJN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.